molecular formula C8H11NO2 B3394345 (S)-3-(Furan-3-yl)morpholine CAS No. 1213183-44-8

(S)-3-(Furan-3-yl)morpholine

Cat. No.: B3394345
CAS No.: 1213183-44-8
M. Wt: 153.18 g/mol
InChI Key: QRTFXNSVWFBXRX-MRVPVSSYSA-N
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Description

(S)-3-(Furan-3-yl)morpholine (CAS: 1213183-44-8) is a chiral morpholine derivative with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . The compound features a morpholine ring substituted at the 3-position with a furan-3-yl group, conferring distinct electronic and steric properties due to the oxygen-rich furan heterocycle. It is stored under controlled conditions (2–8°C, sealed, and dry) to maintain stability .

Properties

IUPAC Name

(3S)-3-(furan-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h1,3,5,8-9H,2,4,6H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTFXNSVWFBXRX-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717094
Record name (3S)-3-(Furan-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213183-44-8
Record name (3S)-3-(Furan-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Furan-3-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan and morpholine.

    Formation of Intermediate: The furan ring is functionalized to introduce a suitable leaving group at the 3-position. This can be achieved through halogenation or other electrophilic substitution reactions.

    Nucleophilic Substitution: The functionalized furan is then reacted with morpholine under nucleophilic substitution conditions to form the desired product. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Furan-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is often employed.

    Substitution: Halogenating agents such as N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

(S)-3-(Furan-3-yl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for drug discovery.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (S)-3-(Furan-3-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π stacking interactions, while the morpholine ring can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes the structural and physicochemical properties of (S)-3-(Furan-3-yl)morpholine and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Storage Conditions Primary Applications/Notes References
This compound C₈H₁₁NO₂ 153.18 Furan-3-yl 2–8°C, dry, sealed Intermediate; potential drug design
(S)-3-Phenylmorpholine C₁₀H₁₃NO 163.22 Phenyl 2–8°C, light-protected Anticancer, antidepressant synthesis
3-[[(2S,3R)-2-[(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one C₃₀H₂₆F₇N₃O₃ 645.54 Trifluoromethyl, triazolone N/A High-affinity receptor modulation
Carboxamide derivatives (e.g., EP 4 374 877 A2) Variable >500 Trifluoromethyl, fluorophenyl N/A Patent-based enzyme inhibitors
Key Observations:

This difference may influence solubility and target-binding interactions . The trifluoromethyl and triazolone substituents in the C₃₀H₂₆F₇N₃O₃ derivative enhance metabolic stability and binding affinity, albeit with increased molecular complexity and weight .

Stereochemical Considerations :

  • Both This compound and (S)-3-Phenylmorpholine are chiral, with the (S)-configuration critical for their biological activity or synthetic utility .

Biological Activity

(S)-3-(Furan-3-yl)morpholine is a chiral morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound this compound features a morpholine ring substituted with a furan moiety at the 3-position. The synthesis typically involves the reaction of furan derivatives with morpholine under controlled conditions, which may include the use of catalysts to enhance yield and selectivity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its effects against various bacterial strains, including Escherichia coli, Bacillus subtilis, and fungal pathogens such as Fusarium oxysporum. The results demonstrated that this compound possesses notable antifungal properties, with an IC50 value comparable to standard antifungal agents .

Table 1: Antimicrobial Activity of this compound

PathogenActivity TypeIC50 (μg/mL)Reference
Fusarium oxysporumAntifungal12.83
Bacillus subtilisAntibacterial>100
Escherichia coliAntibacterial>100

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in microbial metabolism, thereby disrupting normal cellular functions and leading to cell death .

Case Studies

  • Antifungal Efficacy : In a comparative study assessing various furan derivatives, this compound was highlighted for its superior antifungal activity against Fusarium oxysporum, achieving an IC50 value significantly lower than that of conventional antifungals like benomyl. This positions it as a promising candidate for further development in antifungal therapies .
  • Antibacterial Activity : Another investigation focused on its antibacterial properties revealed limited activity against Gram-negative bacteria but significant inhibition against Gram-positive strains. The structure-activity relationship (SAR) analysis indicated that modifications on the furan ring could enhance antibacterial efficacy .

Research Findings and Implications

The exploration of this compound's biological activity underscores its potential utility in drug development. Its unique structure allows for targeted modifications to improve potency and selectivity against specific pathogens.

Future Directions

Further research is warranted to:

  • Elucidate the detailed mechanisms underlying its biological activity.
  • Investigate the pharmacokinetics and toxicity profiles to assess safety in therapeutic applications.
  • Explore combination therapies where this compound could synergize with existing antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(Furan-3-yl)morpholine
Reactant of Route 2
(S)-3-(Furan-3-yl)morpholine

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